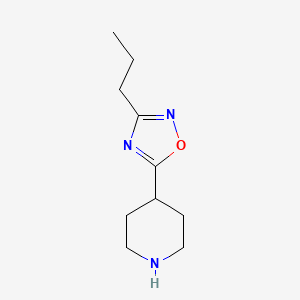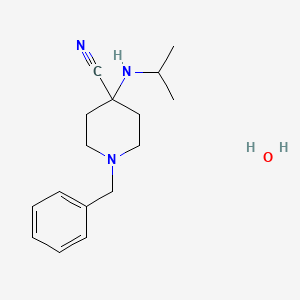
4-Brom-2-chlor-1-methansulfonylbenzol
Übersicht
Beschreibung
4-Bromo-2-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C7H5BrClO2S. It is a white to beige crystalline powder with a molecular weight of 269.54 g/mol. This compound is known for its high reactivity and is commonly used in various chemical reactions and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-1-methanesulfonylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-methanesulfonylbenzene typically involves the reaction of 4-bromo-2-chlorophenyl (methyl)sulfane with oxone in a mixture of methanol and water at 40°C . The reaction mixture is then concentrated under reduced pressure to remove methanol, and the resulting aqueous mixture is extracted with ethyl acetate. The extracts are combined, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel chromatography using petroleum ether and ethyl acetate as eluting solvents .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-chloro-1-methanesulfonylbenzene may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-1-methanesulfonylbenzene is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions. It can also participate in various other reactions, including oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with 4-Bromo-2-chloro-1-methanesulfonylbenzene under mild conditions.
Oxidation: Oxidizing agents like oxone can be used to convert the compound into its corresponding sulfone derivative.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound to its corresponding sulfide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation with oxone produces a sulfone .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-1-methanesulfonylbenzene involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This reactivity is particularly useful in the study of enzyme mechanisms and protein interactions, where the compound can act as an inhibitor or modifier of specific amino acid residues.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-chloro-1-methylsulfonylbenzene
- 4-Bromo-2-chlorophenyl methyl sulfone
- 4-Bromo-2-chloro-1-(methylsulfonyl)benzene
Comparison: 4-Bromo-2-chloro-1-methanesulfonylbenzene is unique due to its specific combination of bromine, chlorine, and methanesulfonyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIHZAYTOAGCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630555 | |
| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-09-3 | |
| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)





![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)


